Sulfotep

説明

Sulfotep is an organic thiophosphate and an organothiophosphate insecticide. It has a role as an EC 3.1.1.7 (acetylcholinesterase) inhibitor, an EC 3.1.1.8 (cholinesterase) inhibitor, an acaricide and an agrochemical. It is functionally related to a dithiodiphosphoric acid.

Sulfotep is a synthetic organic thiophosphate compound and organophosphate acetylcholinesterase inhibitor that is used as a pesticide. It is characterized as a highly toxic colorless to pale yellow oily liquid with a garlic-like odor, and exposure occurs by inhalation, ingestion, or contact.

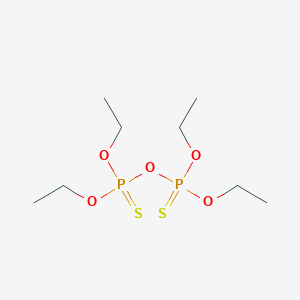

Structure

3D Structure

特性

IUPAC Name |

diethoxyphosphinothioyloxy-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O5P2S2/c1-5-9-14(16,10-6-2)13-15(17,11-7-3)12-8-4/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUROWKZWPIAIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OP(=S)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O5P2S2, Array | |

| Record name | TETRAETHYL DITHIOPYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFOTEP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0985 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7024328 | |

| Record name | Sulfotepp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetraethyl dithiopyrophosphate is an organic phosphate pesticide which acts as an inhibitor of cholinesterase, and as such it is highly toxic by all routes of exposure. It is a colorless to pale yellow mobile oil with an odor of garlic. It may be found as a liquid or as a dry mixture where the liquid is absorbed onto a dry carrier., Pale-yellow liquid with a garlic-like odor; [NIOSH], PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Pale-yellow liquid with a garlic-like odor., Pale-yellow liquid with a garlic-like odor. [Note: A pesticide that may be absorbed on a solid carrier or mixed in a more flammable liquid.] | |

| Record name | TETRAETHYL DITHIOPYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfotepp | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFOTEP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0985 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAETHYL DITHIOPYROPHOSPHATE (TEDP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/362 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | TEDP | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0586.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

277 to 282 °F at 2 mmHg (EPA, 1998), 136-139 °C @ 2 mm Hg, at 0.2666kPa: 136-139 °C, 277-282 °F at 2 mmHg, Decomposes | |

| Record name | TETRAETHYL DITHIOPYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFOTEP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFOTEP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0985 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAETHYL DITHIOPYROPHOSPHATE (TEDP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/362 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | TEDP | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0586.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

Not combustible (EPA, 1998) | |

| Record name | TETRAETHYL DITHIOPYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), Miscible in n-hexane, dichloromethane, 2-propanol, toluene, Miscible with most organic solvents. Sparingly soluble in ligroin and petroleum ether., Sol in water, 30 mg/l @ 20 °C, Solubility in water: none, 0.0007% | |

| Record name | TETRAETHYL DITHIOPYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFOTEP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFOTEP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0985 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TEDP | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0586.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.196 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.196 @ 25 °C/4 °C, Relative density (water = 1): 1.2, 1.196 (at 77 °F), (77 °F): 1.20 | |

| Record name | TETRAETHYL DITHIOPYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SULFOTEP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFOTEP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0985 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAETHYL DITHIOPYROPHOSPHATE (TEDP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/362 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | TEDP | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0586.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

0.00017 mmHg at 68 °F (EPA, 1998), 0.0002 [mmHg], 1.05X10-4 mm Hg @ 20 °C, Vapor pressure, Pa at 20 °C: 0.0226, 0.0002 mmHg | |

| Record name | TETRAETHYL DITHIOPYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfotepp | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SULFOTEP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFOTEP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0985 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAETHYL DITHIOPYROPHOSPHATE (TEDP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/362 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | TEDP | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0586.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The analysis of technical organophosphorus insecticides by (31)P nuclear magnetic resonance showed the major known toxic contaminants to be simple trialkyl phosphorothio- and -dithioic acid esters and the S-alkyl insecticide isomers. Small amt of the bis derivatives & the dithiopyrophosphate were also detected. These contaminants included both byproducts from the synthesis as well as degradation products. This procedure was used to analyze the following technical grade products: ronnel, sulfotepp, methyl parathion, dimethoate, malathion, methidathion, ethion, phosalone, & fenitrothion. | |

| Record name | SULFOTEP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS OIL, Pale yellow mobile liquid | |

CAS No. |

3689-24-5 | |

| Record name | TETRAETHYL DITHIOPYROPHOSPHATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1572 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfotep | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3689-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfotep [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003689245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfotep | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11497 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfotep | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66403 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfotepp | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfotep | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFOTEP | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V41BK2EE8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SULFOTEP | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/380 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SULFOTEP | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0985 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | TETRAETHYL DITHIOPYROPHOSPHATE (TEDP) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/362 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Thiopyrophosphoric acid, tetraethyl ester | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/XN42C1D8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Technical Guide: Toxicological Profile and Non-Target Effects of Sulfotep

Executive Summary

Sulfotep (Tetraethyl dithiopyrophosphate) is a non-systemic organophosphate (OP) insecticide and acaricide historically utilized for greenhouse fumigation.[1] Its primary mechanism of action is the irreversible inhibition of acetylcholinesterase (AChE), leading to cholinergic crisis and respiratory failure in target pests. However, its high volatility, lipophilicity, and broad-spectrum efficacy pose severe risks to non-target organisms, particularly aquatic invertebrates, pollinators (bees), and avifauna.

This technical guide analyzes the physicochemical drivers of Sulfotep toxicity, delineates its molecular mechanism of action, and provides validated protocols for assessing its impact on non-target species.

Physicochemical Properties & Environmental Fate

Understanding the environmental behavior of Sulfotep is a prerequisite for predicting non-target exposure. Its high vapor pressure facilitates its use as a fumigant but also increases the risk of drift and inhalation toxicity for non-target terrestrial species.

| Property | Value/Characteristic | Toxicological Implication |

| CAS Number | 3689-24-5 | Unique identifier for regulatory tracking.[2] |

| Chemical Structure | Tetraethyl dithiopyrophosphate | Dithio- structure requires metabolic activation (desulfuration) to become a potent AChE inhibitor. |

| Vapor Pressure | ~1.7 x 10⁻⁴ mmHg (20°C) | High volatility; primary exposure route is inhalation/respiratory for terrestrial non-targets. |

| Log Kow | 3.98 | High lipophilicity; indicates potential for bioaccumulation in aquatic tissues. |

| Hydrolysis | Stable at pH 5-7; hydrolyzes in alkaline media | Persistence in neutral water bodies; rapid degradation in high pH environments. |

| Henry's Law Constant | 1.75 x 10⁻⁴ atm-m³/mol | Significant volatilization from water surfaces; transport from water to air is a viable pathway. |

Mechanism of Action (MoA): Acetylcholinesterase Inhibition

Sulfotep acts as a pro-drug. It is not a potent inhibitor in its thiono form (P=S). Upon entry into the organism, it undergoes oxidative desulfuration by cytochrome P450 monooxygenases (CYPs) to form its oxon analog (P=O), which is the active toxicant.

Molecular Pathway

-

Activation: Sulfotep is metabolized to the oxygen analog (Monosulfotep/TEPP-like structure).[1]

-

Binding: The oxon phosphorylates the serine hydroxyl group within the esteratic site of the enzyme Acetylcholinesterase (AChE).

-

Inhibition: The phosphorylated enzyme is stable and hydrolyzes very slowly (essentially irreversible).

-

Accumulation: Acetylcholine (ACh) accumulates in the synaptic cleft.[1]

-

Crisis: Continuous stimulation of muscarinic and nicotinic receptors leads to tetany, paralysis, and death.

Signaling Pathway Visualization

The following diagram illustrates the transition from exposure to cholinergic crisis.

Figure 1: Mechanism of Action showing bioactivation of Sulfotep and subsequent AChE inhibition cascade.

Toxicological Profile on Non-Target Organisms[1][4]

Aquatic Invertebrates & Fish

Sulfotep is classified as highly toxic to aquatic life.[1] Due to its lipophilicity (Log Kow ~3.98), it readily bioconcentrates in the lipid tissues of aquatic organisms.

-

Crustaceans (e.g., Daphnia magna): Extremely sensitive. The EC50 (Immobilization) is typically < 10 µg/L (ppb range). The inhibition of AChE affects their ability to swim and filter feed.

-

Fish (e.g., Oncorhynchus mykiss): Acute toxicity (LC50 96h) is frequently observed in the range of < 1 mg/L. Symptoms include loss of equilibrium, opercular hyperactivity, and darkening of the integument.

Pollinators (Bees)

Sulfotep is historically used as a reference toxicant in bee studies due to its extreme potency.

-

Sensitivity: LD50 values are often < 1 µ g/bee (contact).

-

Risk Scenario: Greenhouse venting is a critical control point. Vapors released from greenhouses can cause mortality in foraging bees in the immediate vicinity.

Avian Species[4]

-

Acute Toxicity: High.[2][3] Birds are sensitive to OP poisoning, manifesting as ataxia and wing droop ( "slipped wing").

-

Chronic Effects: Sub-lethal exposure can result in reproductive impairment (egg shell thinning is less common in OPs than organochlorines, but embryo lethality is possible).

Experimental Protocol: Determination of AChE Inhibition

To quantify the toxic effect of Sulfotep on non-target organisms, the Ellman Method is the gold standard. This colorimetric assay measures the production of thiocholine.[4][5][6][7]

Principle

AChE hydrolyzes the substrate Acetylthiocholine (ATCh) to Thiocholine and Acetate.[6] Thiocholine reacts with DTNB (Ellman's Reagent) to produce 5-thio-2-nitrobenzoic acid (TNB), a yellow anion absorbing at 412 nm.[7]

Reagents

-

Phosphate Buffer (0.1 M, pH 8.0): Maintains physiological pH.

-

DTNB (0.1 M): 5,5′-dithiobis-(2-nitrobenzoic acid).[6] Dissolve in buffer.

-

Acetylthiocholine Iodide (ATCh, 0.075 M): Substrate.

-

Tissue Homogenate: Brain or muscle tissue from the non-target organism (e.g., fish brain).

Step-by-Step Workflow

-

Tissue Prep: Dissect tissue on ice. Homogenize in phosphate buffer (1:10 w/v). Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant (enzyme source).

-

Incubation: In a microplate or cuvette, mix Buffer (2.6 mL), Tissue Supernatant (0.1 mL), and DTNB (0.1 mL).

-

Baseline: Measure absorbance at 412 nm to establish background.

-

Reaction Start: Add ATCh substrate (0.02 mL).

-

Kinetic Measurement: Record absorbance at 412 nm every 30 seconds for 5 minutes.

-

Calculation: Determine

. Calculate activity using the extinction coefficient of TNB (

Protocol Visualization

Figure 2: Workflow for the Ellman Assay to quantify AChE inhibition in non-target tissue.

Risk Assessment & Mitigation

Given the high toxicity profile, risk mitigation relies on strict exposure control.

-

Regulatory Status: Sulfotep is a Restricted Use Pesticide (RUP) in jurisdictions where it remains registered (e.g., parts of the US, though phased out in EU).

-

Re-entry Intervals (REI): Due to inhalation risks, greenhouses must be vented for specific durations (often >24 hours) before worker re-entry.

-

Buffer Zones: To protect aquatic non-targets, effluent from treated areas must not discharge into water bodies.

-

Disposal: Hydrolysis in alkaline solution (e.g., Sodium Hydroxide) is the recommended method for deactivating Sulfotep waste, converting it into less toxic water-soluble phosphates.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19395, Sulfotep. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (1988). Pesticide Fact Sheet: Sulfotep.[1][3][8] EPA Pesticide Document.[8][9][10][11] Retrieved from [Link]

-

Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[4][5][12] Biochemical Pharmacology, 7(2), 88–95. Retrieved from [Link]

-

University of Hertfordshire. (n.d.). Sulfotep: PPDB: Pesticide Properties DataBase. Retrieved from [Link]

-

Fulton, M. H., & Key, P. B. (2001). Acetylcholinesterase inhibition in estuarine fish and invertebrates as an indicator of organophosphorus insecticide exposure. Marine Environmental Research, 51(2), 159-173. Retrieved from [Link]

Sources

- 1. Sulfotep - Wikipedia [en.wikipedia.org]

- 2. Sulfotep (Ref: ENT 16273) [sitem.herts.ac.uk]

- 3. Sulfotep | C8H20O5P2S2 | CID 19395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. bosterbio.com [bosterbio.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. Pesticide Reregistration Status | Pesticides | US EPA [archive.epa.gov]

- 10. Federal Register :: Pesticide Registration Review; Decisions and Case Closures for Several Pesticides; Notice of Availability [federalregister.gov]

- 11. Federal Register :: 2,4-D Reregistration Eligibility Decision [federalregister.gov]

- 12. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

Technical Guide: Solubility Profiling & Handling of Sulfotep for Analytical Applications

Executive Summary

Sulfotep (Tetraethyl dithiopyrophosphate) is a highly toxic organophosphate pesticide and a known impurity in chlorpyrifos formulations.[1] Its effective laboratory utilization—whether for toxicological screening or analytical standard preparation—hinges on a precise understanding of its physicochemical behavior.

This guide provides a technical breakdown of Sulfotep’s solubility across organic solvent classes. It moves beyond simple solubility tables to explain the causality of solvent interaction based on Sulfotep's lipophilic nature (LogP ~3.99), ensuring researchers select the optimal medium for Gas Chromatography (GC), Liquid Chromatography (LC), or sample extraction workflows.

Physicochemical Profile & Solubility Mechanism

To predict solubility, one must understand the solute's polarity. Sulfotep is a non-polar, organothiophosphate ester.

-

Lipophilicity (LogP): ~3.99. This indicates a strong preference for non-polar organic environments over aqueous ones.

-

Hydrolysis Risk: Sulfotep hydrolyzes slowly in neutral/acidic media but degrades rapidly in alkaline conditions. Crucial Rule: Avoid storing Sulfotep in basic solvents or buffers (pH > 8).

Quantitative Solubility Data

The following table synthesizes solubility data for laboratory-grade solvents at 20°C.

| Solvent Class | Representative Solvent | Solubility Status | Application Context |

| Aliphatic Hydrocarbons | n-Hexane, Isooctane | Miscible / High | Primary choice for GC-MS/FID standards; highly stable. |

| Chlorinated Hydrocarbons | Dichloromethane (DCM) | Miscible / High | Excellent for liquid-liquid extraction (LLE) from water. |

| Ketones | Acetone | Miscible / High | Universal extraction solvent for solid matrices (soil/vegetation). |

| Alcohols | Methanol, Ethanol | Miscible / High | Preferred for LC-MS stock solutions; ensures miscibility with aqueous mobile phases. |

| Aromatic Hydrocarbons | Toluene, Xylene | Miscible / High | Used in historical industrial synthesis; good for high-concentration stocks. |

| Aqueous | Water | Low (~30 mg/L) | Avoid. unsuitable for stock preparation. Requires surfactant for bio-assays. |

Strategic Solvent Selection

Selection is not just about dissolving the compound; it is about compatibility with the downstream analytical technique.

Diagram 1: Solvent Selection Decision Matrix

This logic flow guides the researcher to the correct solvent based on the intended analytical instrument.

Figure 1: Decision matrix for selecting the appropriate solvent based on analytical instrumentation requirements.

Experimental Protocols

Protocol A: Preparation of Analytical Standards (GC-MS Focus)

Objective: Create a stable 1000 µg/mL stock solution. Solvent: Isooctane (Preferred over Hexane for lower volatility, reducing concentration errors during storage).

-

Safety Prep: Don nitrile gloves, lab coat, and safety goggles. Work exclusively in a fume hood.

-

Weighing: Accurately weigh 10.0 mg of neat Sulfotep (purity >98%) into a 10 mL Class A volumetric flask.

-

Dissolution: Add approximately 5 mL of Isooctane. Swirl gently. The lipophilic nature of Sulfotep ensures rapid dissolution without sonication.

-

Make to Volume: Dilute to the mark with Isooctane. Stopper and invert 10 times.

-

Storage: Transfer to an amber glass vial with a PTFE-lined screw cap. Store at 4°C.[4]

Protocol B: Extraction from Solid Matrices (e.g., Soil/Crops)

Objective: Extract Sulfotep residues for analysis. Solvent: Acetone (chosen for its ability to wet surfaces and miscibility with secondary extraction solvents).

-

Sample Prep: Weigh 10 g of homogenized sample into a centrifuge tube.

-

Solvent Addition: Add 20 mL of Acetone.

-

Agitation: Sonicate for 15 minutes. (Sonication disrupts the matrix, allowing Acetone to solubilize the Sulfotep).

-

Separation: Centrifuge at 3000 rpm for 5 minutes.

-

Clean-up: Decant the supernatant. If water content is high, perform a liquid-liquid partition using Dichloromethane (DCM) to isolate the Sulfotep from the aqueous-acetone mix.

Safety & Handling Architecture

Sulfotep is a cholinesterase inhibitor with high dermal toxicity (LD50 skin ~65 mg/kg). Handling requires a zero-exposure mindset.

Diagram 2: Safety & Waste Workflow

This workflow illustrates the mandatory safety barriers and waste disposal logic.

Figure 2: Operational safety workflow emphasizing containment hierarchies and waste segregation.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 19395, Sulfotep. Retrieved from [Link]

-

Food and Agriculture Organization (FAO). Sulfotepp in Chlorpyrifos EC Formulations - Analytical Method DAS-AM-01-058. Retrieved from [Link]

-

University of Hertfordshire (PPDB). Sulfotep: Pesticide Properties DataBase. Retrieved from [Link]

Sources

Acute and subchronic toxicity studies of Sulfotep in animal models

An In-Depth Technical Guide to the Acute and Subchronic Toxicity of Sulfotep in Animal Models

Introduction

Sulfotep, also known as tetraethyl dithiopyrophosphate, is a synthetic organothiophosphate compound primarily used as an insecticide and acaricide.[1][2] It is a colorless to pale yellow oily liquid with a distinct garlic-like odor.[1] Due to its mechanism of action as a cholinesterase inhibitor, Sulfotep is highly toxic to insects, but also poses a significant risk to non-target organisms, including mammals, through all routes of exposure: inhalation, ingestion, and dermal contact.[1] Understanding its toxicological profile through rigorous animal studies is therefore critical for assessing potential health hazards and establishing safe exposure limits.

This technical guide provides a comprehensive overview of the acute and subchronic toxicity of Sulfotep in various animal models. It synthesizes data from foundational toxicity studies, outlines standardized experimental protocols, and delves into the mechanistic underpinnings of Sulfotep-induced toxicity for researchers, scientists, and drug development professionals.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The toxicity of a compound is intrinsically linked to its ADME profile, which governs the concentration and duration of the active substance at its target site.[3]

-

Absorption : Sulfotep is readily absorbed into the bloodstream following oral, dermal, and inhalation exposure.[4]

-

Distribution : Following absorption, organophosphates like Sulfotep are distributed throughout the body.

-

Metabolism : The primary metabolic pathway for Sulfotep involves oxidative desulfuration, a Phase I reaction mediated by cytochrome P450 or FAD-containing monooxygenases.[4] This reaction replaces the sulfur atom with an oxygen atom, converting Sulfotep into more potent cholinesterase inhibitors such as monosulfotep and tetraethyl pyrophosphate (TEPP).[4] These metabolites are thought to be responsible for the compound's high toxicity.[4] Subsequent Phase II hydrolysis reactions, mediated by A-esterases, detoxify these metabolites into O,O-diethyldithiophosphate and O,O-diethylphosphate.[4]

-

Excretion : Studies in rats using radiolabelled Sulfotep demonstrated rapid and nearly complete metabolism and excretion. Following a single oral dose, 85-91% of the radioactivity was excreted in the urine and 5-6% in the feces, primarily as the two detoxified phosphate metabolites.[4]

Acute Toxicity Studies

Acute toxicity studies are designed to evaluate the adverse effects that occur shortly after the administration of a single dose of a substance, or multiple doses given within 24 hours.[5] The primary endpoint is often the median lethal dose (LD50), which is the statistically derived dose expected to cause death in 50% of the test animals.[6]

Causality in Experimental Design: The Acute Toxic Class Method (OECD 423)

The choice of a specific protocol is critical for obtaining reliable and reproducible data while adhering to ethical considerations for animal welfare. The OECD Test Guideline 423 (Acute Toxic Class Method) is a preferred alternative to the classical LD50 test (formerly OECD 401) because it uses fewer animals and avoids administering lethal doses to large groups.[7][8] The method is a stepwise procedure using a small number of animals (typically 3) per step to classify a substance into a toxicity category based on fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[7]

Experimental Protocol: Acute Oral Toxicity (Adapted from OECD TG 423)

-

Animal Selection : Healthy, young adult nulliparous, non-pregnant female rats are used, as females are often slightly more sensitive.[9] Animals are acclimatized for at least 5 days before dosing.[10]

-

Housing : Animals are housed in controlled conditions with a temperature of 22°C (± 3°), relative humidity of 30-70%, and a 12-hour light/dark cycle.[6]

-

Dose Administration : The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1 mL/100g body weight.

-

Stepwise Procedure :

-

Step 1 : A starting dose (e.g., 300 mg/kg) is selected and administered to 3 animals.

-

Step 2 : The outcome of Step 1 determines the next step. If mortality occurs, the dose for the next step is lowered. If no mortality occurs, the dose is increased.

-

Step 3 : The procedure is continued until a stopping criterion is met, such as the observation of mortality at a certain dose level, which allows for classification.[7]

-

-

Observations :

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes.[7]

-

Special attention is given during the first 4 hours post-dosing, with periodic observations over the first 24 hours and daily thereafter for a total of 14 days.[7]

-

Clinical signs include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[11]

-

Workflow for Acute Oral Toxicity Study (OECD 423)

Caption: Workflow for the OECD 423 Acute Toxic Class Method.

Acute Toxicity Findings for Sulfotep

Sulfotep exhibits high acute toxicity across multiple species and routes of exposure. The primary signs of poisoning are consistent with cholinergic overstimulation due to acetylcholinesterase inhibition.[1][11]

Clinical Signs of Acute Toxicity :

-

Muscarinic Effects : Hypersalivation, lacrimation, urination, defecation (SLUD), vomiting, bronchoconstriction, and miosis (pinpoint pupils).[11]

-

Nicotinic Effects : Muscle fasciculations (twitching), weakness, and paralysis, which can lead to respiratory failure.[11]

-

Central Nervous System (CNS) Effects : Restlessness, ataxia (incoordination), convulsions, and CNS depression.[11]

Surviving animals typically show a complete recovery within 1 to 4 days.[4]

Table 1: Acute Lethal Dose (LD50) Values for Sulfotep in Animal Models

| Species | Route of Exposure | LD50 Value | Reference(s) |

| Rat | Oral | 5 - 13.8 mg/kg | [1][4] |

| Rat | Dermal (4 hr) | 262 mg/kg | [4] |

| Rat | Intramuscular | 55 µg/kg | [4] |

| Rat | Intraperitoneal | 6600 µg/kg | [4] |

| Mouse | Oral | 21.5 - 29.4 mg/kg | [4] |

| Mouse | Subcutaneous | 8 mg/kg | [1][4] |

| Mouse | Intravenous | 300 µg/kg | [4] |

| Mouse | Intramuscular | 500 µg/kg | [4] |

| Mouse | Intraperitoneal | 940 µg/kg | [4] |

| Rabbit | Oral | 25 mg/kg | [4] |

| Cat | Oral | 3 mg/kg | [4] |

| Dog | Oral | 5 mg/kg | [4] |

Subchronic Toxicity Studies

Subchronic toxicity studies assess the effects of repeated exposure to a substance over a period of 28 to 90 days.[12] These studies are crucial for identifying target organs of toxicity, characterizing the dose-response relationship, and determining a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are found.[12][13]

Causality in Experimental Design: Repeated Dose 90-Day Study (OECD 408)

The 90-day study design (OECD TG 408) is a cornerstone of subchronic toxicity assessment.[14] Its duration is sufficient to reveal adverse effects that may not be apparent after a single dose, including cumulative toxicity.[12] The protocol mandates comprehensive monitoring of hematology, clinical biochemistry, and urinalysis, coupled with detailed gross and microscopic pathological examinations. This multi-faceted approach ensures a thorough evaluation of potential target organ toxicity.[14]

Experimental Protocol: 90-Day Repeated Oral Dose Study (Adapted from OECD TG 408)

-

Animal Selection : The rat is the preferred species. Both male and female animals are used.

-

Dose Groups : At least three dose levels (low, mid, high) and a concurrent control group are used, with at least 10 males and 10 females per group. The high dose should elicit clear toxicity but not high mortality, the low dose should not produce any evidence of toxicity (approximating the NOAEL), and the mid-dose should produce intermediate effects.

-

Administration : The test substance is administered daily, typically mixed in the diet, drinking water, or by gavage, for 90 days.

-

In-Life Observations :

-

Clinical Signs : Daily observation for signs of toxicity.

-

Body Weight and Food/Water Consumption : Measured weekly.

-

Ophthalmology : Examination before and at the end of the study.

-

-

Clinical Pathology : Blood and urine samples are collected at termination (and often at an interim point) for:

-

Hematology : Red and white blood cell counts, hemoglobin, hematocrit, platelet count, etc.

-

Clinical Biochemistry : Analysis of liver enzymes (ALT, AST), kidney function markers (BUN, creatinine), electrolytes, glucose, total protein, and crucially for organophosphates, plasma and red blood cell cholinesterase activity.

-

-

Terminal Procedures :

-

Necropsy : All animals are subjected to a full gross necropsy.

-

Organ Weights : Key organs (liver, kidneys, brain, spleen, etc.) are weighed.

-

Histopathology : A comprehensive set of tissues from all control and high-dose animals is examined microscopically. Tissues from lower-dose groups showing treatment-related gross lesions or target organs identified at the high dose are also examined.

-

Workflow for Subchronic 90-Day Oral Toxicity Study

Caption: Key phases of a 90-day subchronic toxicity study.

Subchronic Toxicity Findings for Sulfotep

Subchronic studies reveal that cholinesterase inhibition is the most sensitive endpoint of Sulfotep toxicity.

-

Rats : In a 12-week inhalation study, rats exposed to 2.83 mg/m³ (the highest concentration) showed decreased plasma cholinesterase activity and increased lung weight in females, but no other signs of toxicity.[4] In a 3-month oral study, the primary effects were decreased plasma and red blood cell (RBC) acetylcholinesterase activity at doses of 20 and 50 ppm.[4]

-

Dogs : A 13-week oral study in dogs showed that plasma cholinesterase activity was decreased at concentrations of 3 ppm and higher.[4] At 15 ppm, occasional vomiting and diarrhea occurred, which became common at 75 ppm, along with weight loss and reduced food intake.[4] Red blood cell acetylcholinesterase was decreased at the 75 ppm dose. Importantly, brain cholinesterase activity was unaffected at all doses.[4]

Mechanistic Insights: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for Sulfotep, like all organophosphate pesticides, is the inhibition of acetylcholinesterase (AChE).[1][4][15]

AChE is a critical enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in cholinergic synapses, terminating the nerve signal.[15] By irreversibly binding to and phosphorylating the active site of AChE, Sulfotep and its active metabolites render the enzyme non-functional.[11] This leads to an accumulation of ACh in the synaptic cleft, causing continuous and excessive stimulation of cholinergic receptors on postsynaptic neurons, muscles, and glands.[4][15] This overstimulation is responsible for the wide array of clinical signs observed in acute poisoning, collectively known as a "cholinergic crisis".[15]

Diagram of Acetylcholinesterase (AChE) Inhibition by Sulfotepdot

Sources

- 1. Sulfotep | C8H20O5P2S2 | CID 19395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfotep (Ref: ENT 16273) [sitem.herts.ac.uk]

- 3. Pharmacokinetics and Metabolism of Pesticides - Intentional Human Dosing Studies for Epa Regulatory Purposes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Sulfotep - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. scribd.com [scribd.com]

- 10. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 11. Organophosphate Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 12. criver.com [criver.com]

- 13. mdpi.com [mdpi.com]

- 14. Sub-chronic toxicity studies - GLP LIfe TestGLP LIfe Test [glplifetest.org]

- 15. mdpi.com [mdpi.com]

A Technical Guide to the Neurotoxic Effects of Sulfotep Exposure in Invertebrates

Introduction

Sulfotep, also known as tetraethyl dithiopyrophosphate, is a non-systemic organophosphate (OP) insecticide and acaricide.[1][2] It is primarily used in agricultural and horticultural settings, often in greenhouses, to control a wide range of chewing and sucking insects through contact and respiratory action.[2][3] Like all organophosphate pesticides, Sulfotep's primary mode of action is the potent and irreversible inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and vertebrates.[3][4] This guide provides an in-depth technical overview of the neurotoxic effects of Sulfotep in invertebrates, detailing its mechanism of action, methodologies for assessment, and a summary of its toxicological impact.

Core Mechanism of Neurotoxicity: Acetylcholinesterase Inhibition

The nervous system of most invertebrates relies on the neurotransmitter acetylcholine (ACh) to transmit signals across synaptic clefts.[3] Under normal physiological conditions, ACh is released from a presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate the nerve impulse, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) into choline and acetic acid.[5] This enzymatic degradation terminates the signal, allowing the postsynaptic neuron to return to its resting state.[6]

Sulfotep exerts its neurotoxic effects by disrupting this finely tuned process. As an organophosphate, it acts as an irreversible inhibitor of AChE.[3][7] The phosphorus atom in the Sulfotep molecule forms a stable covalent bond with the serine hydroxyl group in the active site of the AChE enzyme.[6][8] This phosphorylation effectively inactivates the enzyme, preventing it from hydrolyzing ACh.[4]

The consequence of AChE inhibition is the accumulation of acetylcholine in the synaptic cleft.[3][6] This leads to a state of hyperstimulation, or a cholinergic crisis, where the postsynaptic neurons are continuously and uncontrollably stimulated.[8] This persistent depolarization of nerve and muscle cells results in a cascade of adverse effects, including tremors, convulsions, paralysis, and ultimately, death due to respiratory failure.[9][10]

Methodologies for Assessing Neurotoxicity in Invertebrates

A multi-tiered approach is essential for a comprehensive evaluation of Sulfotep's neurotoxic effects. This involves a combination of behavioral, biochemical, and electrophysiological assays. The selection of specific invertebrate models is crucial; organisms with short life cycles, ease of laboratory culture, and sensitivity to pollutants are often preferred as bioindicators.[11]

Behavioral Assays

Behavioral responses are integrated endpoints that reflect the overall health of the nervous system.[12] Alterations in normal behaviors can be sensitive indicators of sublethal neurotoxicity.[13]

-

Locomotor Activity: Changes in swimming patterns, speed, or general movement can be quantified.[14] For aquatic invertebrates, this can be monitored using automated tracking systems in response to stimuli like light or darkness.

-

Feeding Behavior: A reduction in feeding rate or the inability to locate food can indicate neurotoxic effects.[13] This can be assessed by measuring food consumption over a specific period.

-

Predator Avoidance/Escape Response: Impaired ability to react to a predatory stimulus (e.g., a "C-start" response in aquatic larvae) is a critical and ecologically relevant endpoint.[13]

-

Social Behavior: For species that exhibit shoaling or aggregation, disruption of these social behaviors can be a sign of neurotoxicity.[12]

A key consideration in these assays is to differentiate between acute pharmacological effects and developmental neurotoxicity. This can be achieved by including a depuration period, where the chemical is removed for a set time before testing, to assess lasting neurological damage.[15]

Biochemical Assays: Cholinesterase Activity Measurement

The most direct method to confirm the mechanism of action for Sulfotep is to measure the inhibition of AChE activity in target tissues (e.g., head, nerve cord, whole-body homogenates).[16][17]

Standard Protocol: The Ellman Method

The Ellman method is the most common colorimetric assay for quantifying cholinesterase activity.[18][19] Its widespread use is due to its simplicity, reliability, and suitability for high-throughput screening.[20]

-

Principle: The assay measures the product of a reaction catalyzed by AChE. The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.[18] Thiocholine then reacts with the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which is measured spectrophotometrically at 412 nm.[21][22] The rate of color change is directly proportional to the AChE activity in the sample.[20]

-

Step-by-Step Methodology:

-

Tissue Preparation: Dissect and homogenize the invertebrate tissue (e.g., nerve ganglia, whole organism) in a cold phosphate buffer (pH 7.5-8.0).[23] Centrifuge the homogenate to pellet cellular debris and collect the supernatant, which contains the enzyme.

-

Reagent Preparation: Prepare fresh solutions of acetylthiocholine iodide (substrate) and DTNB (chromogen) in the phosphate buffer.

-

Assay Execution (96-well plate format):

-

Pipette the tissue supernatant into the wells of a microplate.

-

Add the DTNB solution to each well.

-

To initiate the reaction, add the ATCh substrate solution.

-

Immediately place the plate in a spectrophotometer capable of kinetic reads.

-

-

Data Acquisition: Measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes) at a controlled temperature (e.g., 25-37°C).[21]

-

Data Analysis: Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the kinetic curve. AChE activity is typically expressed as units per milligram of protein, where one unit is the amount of enzyme that hydrolyzes 1 µmole of substrate per minute.[22]

-

Self-Validation: The protocol's integrity is maintained by including appropriate controls:

-

Negative Control: A sample without the enzyme (supernatant) to account for any non-enzymatic hydrolysis of the substrate.

-

Positive Control: A sample with a known concentration of purified AChE to validate reagent performance.[22]

-

Solvent Control: Test organisms exposed only to the carrier solvent used for Sulfotep to ensure the solvent has no effect on AChE activity.

-

-

Electrophysiology

Electrophysiological techniques provide a direct functional measure of neuronal and synaptic activity, offering high-resolution insight into the neurotoxic effects of Sulfotep.[24] These methods can detect subtle changes in nerve signal transmission that may precede overt behavioral symptoms.

-

Techniques:

-

Extracellular Recording: Measures field potentials from a population of neurons, useful for detecting seizure-like activity or general changes in nerve excitability.[25]

-

Intracellular/Patch-Clamp Recording: Provides detailed information about the properties of single neurons, including resting membrane potential, action potential firing, and synaptic potentials.[26] This can be used to directly observe the effects of hyperstimulation at the neuromuscular junction (NMJ).[27]

-

-

Application: In an invertebrate model like the Drosophila larva, one could record synaptic potentials from the NMJ.[27] Exposure to Sulfotep would be expected to cause an increase in the frequency and amplitude of spontaneous synaptic events and prolonged excitatory postsynaptic potentials due to the accumulation of ACh.

Summary of Toxicological Data

| Parameter | Organism Group | Endpoint | Observation | Reference |

| Toxicity Classification | Aquatic Invertebrates | Acute Ecotoxicity | High | [2][3] |

| Mechanism | Insects | Cholinesterase Activity | Depression of activity in peripheral and central nervous system. | [3] |

| Primary Effect | General | Neurotoxicity | Acetylcholinesterase (AChE) inhibitor. | [2][8] |

| Observed Symptoms | General (Inferred) | Cholinergic Crisis | Hypersecretion, muscle twitching, paralysis, respiratory failure. | [8] |

Note: This table summarizes general findings. Specific quantitative data (e.g., LC50) for individual invertebrate species requires consulting specialized ecotoxicology databases and literature.

Conclusion

Sulfotep is a potent neurotoxicant in invertebrates, operating through the irreversible inhibition of acetylcholinesterase. This definitive mechanism leads to a cholinergic crisis, characterized by the hyperstimulation of the nervous system, resulting in severe physiological and behavioral deficits. A comprehensive assessment of its environmental risk requires an integrated approach, combining behavioral, biochemical, and electrophysiological methods. The Ellman assay remains the gold standard for quantifying AChE inhibition, providing a direct and reliable biomarker of exposure and effect. Understanding these technical details is paramount for researchers and professionals working to evaluate the neurotoxic impact of organophosphate compounds on invertebrate populations and ecosystem health.

References

-

Title: Sulfotep - Wikipedia. Source: Wikipedia. URL: [Link]

-

Title: Neurotoxicity in Marine Invertebrates: An Update. Source: MDPI. URL: [Link]

-

Title: Neurotoxicity Assay Using Alternative Models. Source: Biobide. URL: [Link]

-

Title: Sulfotep | C8H20O5P2S2 | CID 19395. Source: PubChem - NIH. URL: [Link]

-

Title: Acetylcholinesterase Activity Staining in Freshwater Planarians. Source: PMC - PubMed Central. URL: [Link]

-

Title: Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays. Source: PubMed Central. URL: [Link]

-

Title: Sulfotep (Ref: ENT 16273). Source: AERU - University of Hertfordshire. URL: [Link]

-

Title: Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience. Source: PMC. URL: [Link]

-

Title: Mechanism of action of organophosphorus and carbamate insecticides. Source: PMC - NIH. URL: [Link]

-

Title: Cholinesterase and glutathione-S-transferase activities in freshwater invertebrates as biomarkers to assess pesticide contamination. Source: PubMed. URL: [Link]

-

Title: Lizard cholinesterases as biomarkers of pesticide exposure: Enzymological characterization | Request PDF. Source: ResearchGate. URL: [Link]

-

Title: The Future of Neurotoxicology: A Neuroelectrophysiological Viewpoint. Source: PMC. URL: [Link]

-

Title: Developmental Neurotoxicity and Behavioral Screening in Larval Zebrafish with a Comparison to Other Published Results. Source: MDPI. URL: [Link]

-

Title: Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Source: Public Health Toxicology. URL: [Link]

-

Title: Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure the Inhibition. Source: NCBI - NIH. URL: [Link]

-

Title: Organophosphate Insecticides. Source: University of Nebraska-Lincoln. URL: [Link]

-

Title: Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition. Source: MDPI. URL: [Link]

-

Title: Insecticides | US EPA. Source: US EPA. URL: [Link]

-

Title: Electrophysiological Methods for Recording Synaptic Potentials from the NMJ of Drosophila Larvae. Source: YouTube. URL: [Link]

-

Title: Monitoring the Activity and Inhibition of Cholinesterase Enzymes using Single-Walled Carbon Nanotube Fluorescent Sensors. Source: ACS Publications. URL: [Link]

-

Title: Behavioral Test Battery for Zebrafish. Source: JoVE Journal. URL: [Link]

-

Title: Electrophysiological Recording of Forebrain | Protocol Preview. Source: YouTube. URL: [Link]

-

Title: Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Source: PMC - PubMed Central. URL: [Link]

-

Title: Comparison of behavioral assays for assessing toxicant-induced alterations in neurological function in larval fathead minnows. Source: PubMed. URL: [Link]

-

Title: Acetylcholinesterase. Source: BioAssay Systems. URL: [Link]

Sources

- 1. Sulfotep | C8H20O5P2S2 | CID 19395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sulfotep (Ref: ENT 16273) [sitem.herts.ac.uk]

- 3. Sulfotep - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Cholinesterases and an Evaluation of the Methods Used to Measure Cholinesterase Activity - Review of the U.S. Army's Health Risk Assessments For Oral Exposure to Six Chemical-Warfare Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cabq.gov [cabq.gov]

- 9. Neurotoxicity Assessment of Four Different Pesticides Using In Vitro Enzymatic Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epa.gov [epa.gov]

- 11. mdpi.com [mdpi.com]

- 12. Behavioral Test Battery for Zebrafish - JoVE Journal [jove.com]

- 13. Comparison of behavioral assays for assessing toxicant-induced alterations in neurological function in larval fathead minnows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. blog.biobide.com [blog.biobide.com]

- 15. mdpi.com [mdpi.com]

- 16. Acetylcholinesterase Activity Staining in Freshwater Planarians - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cholinesterase and glutathione-S-transferase activities in freshwater invertebrates as biomarkers to assess pesticide contamination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. bioassaysys.com [bioassaysys.com]

- 21. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

- 24. The Future of Neurotoxicology: A Neuroelectrophysiological Viewpoint - PMC [pmc.ncbi.nlm.nih.gov]

- 25. m.youtube.com [m.youtube.com]

- 26. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 27. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Sulfotep as a Reference Inhibitor in Cholinesterase Assays

Introduction & Scientific Rationale

In the development of neurotoxicological screens and environmental biosensors, the selection of an appropriate positive control is critical for assay validation. Sulfotep (CAS: 3689-24-5) serves as a robust reference standard, particularly for organophosphate (OP) detection.

However, unlike direct-acting inhibitors (e.g., Paraoxon or Huperzine A), Sulfotep presents a unique mechanistic profile that researchers must understand to avoid false negatives or miscalculated IC50 values. Sulfotep is a thionophosphate (P=S bond), meaning it functions primarily as a pro-inhibitor. While it possesses intrinsic inhibitory capacity, its potency is amplified significantly following oxidative desulfuration to its oxon analogue (P=O bond), a process typically mediated by Cytochrome P450 (CYP) enzymes in vivo.

Why Choose Sulfotep?

-

Stability: Unlike many oxon-derivatives (e.g., Paraoxon) which hydrolyze rapidly in aqueous solution, Sulfotep is chemically stable, making it an excellent standard for long-term storage and inter-lab comparisons.

-

Regulatory Alignment: It is frequently cited in ISO standards (e.g., ISO 4389) for water quality testing using cholinesterase inhibition.

-

Metabolic Validation: It is the ideal control to validate the metabolic competency of assays incorporating S9 liver fractions.

Mechanism of Action

The inhibition of AChE by Sulfotep involves the phosphorylation of the serine hydroxyl group within the enzyme's esteratic site. This reaction is time-dependent and irreversible (without oxime reactivation).

The Bioactivation Pathway

In standard in vitro assays using purified enzymes (e.g., from electric eel or recombinant human sources), Sulfotep exhibits lower potency compared to in vivo models. This is because purified enzymes lack the oxidative machinery to convert the P=S moiety to the highly reactive P=O moiety.

Figure 1: Mechanism of Action showing the critical bioactivation step required for maximal potency. The dashed line represents the slower, direct inhibition observed in non-metabolic assays.